molecular formula CH3Ni- B14512821 Carbanide;nickel CAS No. 63583-16-4

Carbanide;nickel

Cat. No.: B14512821
CAS No.: 63583-16-4
M. Wt: 73.728 g/mol
InChI Key: FLTSDNAKBHNYPN-UHFFFAOYSA-N
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Description

Carbanide;nickel is an inorganic coordination compound of significant interest in several advanced research fields, particularly in the development of novel composite materials and catalytic systems. In materials science, nickel serves as an excellent matrix in metal matrix composites (MMCs). Research indicates that nickel-based composites reinforced with carbides like TiC exhibit substantially enhanced surface hardness, improved modulus, and outstanding corrosion and wear resistance compared to many alloys. These Ni/TiC composites, often fabricated via techniques such as laser cladding, are applied in the petroleum, mechanical, and chemical industries due to their superior material properties . In catalysis, nickel's properties—including its small atomic radius, low redox potential, and ability to stabilize paramagnetic intermediates—make it a powerful and earth-abundant alternative to precious metals like palladium. Nickel complexes are adept at facilitating one-electron pathways, enabling radical processes and cross-coupling reactions that are challenging with other catalysts. This includes catalytic applications in alkene functionalization, such as asymmetric diarylation and hydrofunctionalization, which are valuable for synthesizing complex organic scaffolds and biologically active molecules . Furthermore, nickel is a critical cofactor in biological systems. Several nickel-dependent enzymes, such as [NiFe]-hydrogenase and urease, utilize dinuclear nickel centers to catalyze essential metabolic reactions, including hydrogen oxidation and urea hydrolysis . The study of nickel-based compounds thus provides fundamental insights into bioinorganic chemistry and enzyme mechanisms. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

63583-16-4

Molecular Formula

CH3Ni-

Molecular Weight

73.728 g/mol

IUPAC Name

carbanide;nickel

InChI

InChI=1S/CH3.Ni/h1H3;/q-1;

InChI Key

FLTSDNAKBHNYPN-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[Ni]

Origin of Product

United States

Preparation Methods

Reduction of Nickel Cyclopentadienyl Precursors

Ni₃C nanoparticles (<10 nm) are synthesized via reduction of nickel cyclopentadienyl (NiCp₂) with sodium naphthalide in tetrahydrofuran, followed by thermal decomposition at 300–350°C. The process involves:

  • Formation of Ni–Cp clusters through ligand exchange.
  • Pyrolysis under inert atmosphere to yield Ni₃C.
    Key parameters:
  • Precursor ratio : 1:3 (NiCp₂:sodium naphthalide).
  • Particle size : 5–8 nm (confirmed by TEM).
  • Catalytic performance : 2.3× higher borohydride oxidation activity than pure Ni nanoparticles.

Polyol Reflux Method

Triphenylphosphine oxide (TPPO)-assisted synthesis in triethylene glycol (TEG) produces size-tunable Ni₃C nanoparticles:

  • Conditions : 300°C, 20 min, N₂ atmosphere.
  • Morphology control : Varying Ni(NO₃)₂ concentration (0.1–0.5 M) yields spherical (40 nm) to rod-shaped (100 nm) particles.
  • Magnetic properties : Saturation magnetization (Mₛ) decreases from 45 emu/g (Ni-rich) to 5 emu/g (Ni₃C-dominated).

Thermal Decomposition Routes

Nickel Formate Decomposition

Ni₃C nanoparticles (40 nm) form via thermal decomposition of nickel formate ([Ni(HCOO)₂·2H₂O]) in oleic acid/oleyl amine:

  • Temperature : 250–300°C.
  • Atmosphere : N₂ (prevents oxidation).
  • Decomposition kinetics :
Atmosphere Decomposition Temp (°C) Products
N₂ 770 Ni + C
H₂ 627 Ni

Superparamagnetic behavior is observed due to high crystallinity.

Sputter Deposition and Annealing

Ni₃C nanocrystals embedded in amorphous carbon (a-C) matrices are synthesized via magnetron sputtering:

  • Deposition : Room temperature, Ar plasma.
  • Post-annealing : 300°C under vacuum.
  • Phase evolution :
    • Ni₃C → Ni(-C) solid solution at 300°C.
    • Graphitization of a-C occurs above 400°C.

High-Pressure Synthesis

Ni₃C with cementite-type structure (Pnma) is synthesized at extreme conditions:

  • Pressure : 184 GPa (diamond anvil cell).
  • Temperature : 3,500 K (laser heating).
  • Reaction : Ni powder + diamond carbon → Ni₃C.
  • Structural parameters :
Lattice Parameter Value (Å)
a 4.520(3)
b 5.801(17)
c 4.009(4)

Compressibility (K₀ = 157 GPa) matches Earth’s core minerals.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

Method Precursors Particle Size (nm) Conditions Key Advantage
Solution-phase NiCp₂, Ni(NO₃)₂ 5–100 300°C, inert atmosphere Scalability, morphology control
Thermal decomposition Nickel formate 40 250–300°C, N₂/H₂ High crystallinity
High-pressure Ni + diamond carbon Bulk crystalline 184 GPa, 3,500 K Novel phase synthesis
Sputtering Ni target + C substrate 10–20 300°C vacuum Thin-film integration

Table 2: Thermal Stability Across Methods

Method Decomposition Onset (°C) Stable Phase Above Onset
Solution-phase 320 Ni + C (amorphous)
Nickel formate 627 (H₂), 770 (N₂) Ni
Sputtered films 400 Ni + graphite

Mechanistic Insights

Carbon Insertion Dynamics

In thermal methods, carbon incorporation occurs through:

  • Surface adsorption : Carbonaceous films form on Ni clusters.
  • Bulk diffusion : C atoms occupy interstitial sites in Ni lattice.
    Critical factors:
  • Carbon source : Organic ligands (oleic acid) > diamond > gaseous CO.
  • Reaction time : Longer durations favor Ni₃C over Ni (e.g., 20 min vs. 5 min in polyol method).

Metastability Challenges

Ni₃C’s metastability necessitates:

  • Rapid quenching : High-pressure samples preserved via liquid N₂ cooling.
  • Surface passivation : Oleyl amine/oleic acid ligands prevent oxidation.

Applications and Performance

Electrocatalysis

Ni₃C nanoparticles exhibit enhanced activity in:

  • Borohydride oxidation : Current density = 12 mA/cm² at −0.2 V (vs. Ag/AgCl).
  • Oxygen reduction reaction (ORR) : Onset potential = 0.51 V (vs. RHE) after heat treatment.

Magnetic Properties

  • Superparamagnetism : Blocking temperature (T_B) = 150 K (40 nm particles).
  • Saturation magnetization : Directly correlates with Ni content (R² = 0.98).

Chemical Reactions Analysis

Types of Reactions

Carbanide;nickel undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form nickel oxides and other nickel-containing compounds.

    Reduction: The compound can be reduced to form nickel metal and carbanide anions.

    Substitution: this compound can participate in substitution reactions where the carbanide group is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as oxygen or hydrogen peroxide, used in oxidation reactions.

    Reducing agents: Such as hydrogen gas or lithium aluminum hydride, used in reduction reactions.

    Substituting agents: Such as halogens or other nucleophiles, used in substitution reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield nickel oxides, while reduction reactions produce nickel metal and carbanide anions .

Mechanism of Action

The mechanism of action of carbanide;nickel involves its ability to form stable complexes with various ligands and participate in catalytic cycles. The nickel atom in this compound can coordinate with different substrates, facilitating chemical transformations through processes such as oxidative addition, reductive elimination, and ligand exchange. These mechanisms are crucial for the compound’s catalytic activity and its ability to promote various chemical reactions .

Comparison with Similar Compounds

Structural Comparison with Similar Organometallic Compounds

Organometallic compounds of nickel, cadmium, and platinum share structural similarities but differ in stability and reactivity:

Table 1: Structural and Thermodynamic Properties of Group 10–12 Metal Carbanides

Compound Metal Oxidation State Geometry Stability in Air Key Applications
Ni(CH₃)₂ (hypothetical) Ni²⁺ Linear Low Catalysis (hypothesized)
Cd(CH₃)₂ Cd²⁺ Linear Moderate Semiconductor synthesis
Pt(CH₃)₂(COD) Pt²⁺ Square planar (with COD ligand) High Homogeneous catalysis
  • Nickel vs. Cadmium : Nickel carbanides are less thermally stable than cadmium analogs, limiting their industrial use .
  • Nickel vs. Platinum : Platinum carbanides exhibit higher catalytic efficiency and stability due to stronger metal-carbon bonds .

Reactivity Trends :

  • Oxidative Sensitivity : Nickel carbanides oxidize readily, forming nickel oxides and releasing methane, unlike platinum analogs that resist oxidation .
  • Catalytic Activity : Nickel complexes with mixed ligands (e.g., phosphine-alkene hybrids) show enhanced reactivity in cross-coupling reactions compared to pure carbanides .

Table 2: Catalytic Performance of Nickel-Based vs. Other Metal Complexes

Application Nickel Carbanides Platinum Carbanides Cadmium Carbanides
CO₂ Methanation Moderate activity Not reported Not applicable
Asymmetric Synthesis Limited enantioselectivity High enantioselectivity Not applicable
Polymer Synthesis Used in ion-imprinted polymers Rarely used Semiconductor doping
  • CO₂ Methanation : Nickel catalysts supported on oxides (e.g., Ni/Al₂O₃) achieve 80% CO₂ conversion at 300°C, outperforming standalone carbanides .
  • Biomedical Uses : Nickel NSAID complexes (e.g., naproxen-nickel) exhibit anti-inflammatory properties but are less stable than cobalt analogs .

Q & A

Q. How can researchers design experiments to synthesize carbamide-nickel complexes with high reproducibility?

Methodological Answer: Begin by identifying stoichiometric ratios and reaction conditions (e.g., temperature, solvent polarity) from primary literature. Use controlled environments to minimize oxidation of nickel precursors. Characterize intermediates via FT-IR and XRD to confirm ligand coordination . Include detailed protocols for precursor purification and inert atmosphere techniques to ensure reproducibility .

Q. What analytical techniques are essential for validating the structural integrity of carbamide-nickel compounds?

Methodological Answer: Combine spectroscopic methods (e.g., UV-Vis for electronic transitions, NMR for ligand environments) with crystallographic data (single-crystal XRD) to resolve molecular geometry. Cross-validate using elemental analysis and mass spectrometry to confirm purity and molecular weight . For amorphous phases, pair TEM with EDS mapping to localize nickel centers .

Q. How should researchers address inconsistencies in thermal stability data for carbamide-nickel systems?

Methodological Answer: Systematically compare experimental protocols (e.g., TGA heating rates, atmosphere control). Replicate studies using identical parameters and calibrate instruments with standard reference materials. Analyze potential decomposition pathways via in situ FT-IR to identify intermediate phases .

Advanced Research Questions

Q. What statistical frameworks are suitable for analyzing contradictory catalytic activity data in carbamide-nickel complexes?

Methodological Answer: Apply multivariate regression to isolate variables (e.g., ligand steric effects, solvent polarity). Use ANOVA to assess significance of outliers and hierarchical clustering to group datasets by synthetic conditions. Validate models with bootstrapping to mitigate overfitting . For mechanistic contradictions, employ DFT calculations to correlate electronic structure with activity trends .

Q. How can researchers reconcile discrepancies between theoretical predictions and experimental magnetic properties in nickel-carbamide systems?

Methodological Answer: Re-examine computational parameters (e.g., basis sets, exchange-correlation functionals) to align with experimental conditions (e.g., spin states, crystal field splitting). Perform SQUID magnetometry under varying temperatures and fields to detect subtle spin transitions. Compare results with CASSCF calculations for multi-configurational systems .

Q. What strategies ensure robust replication of electrochemical studies on carbamide-nickel catalysts?

Methodological Answer: Standardize electrode pretreatment (polishing, activation cycles) and electrolyte degassing protocols. Use internal redox couples (e.g., ferrocene/ferrocenium) for potential calibration. Publish full datasets, including raw voltammograms and background currents, in supplementary materials . For conflicting Tafel slopes, conduct impedance spectroscopy to decouple charge transfer and diffusion limitations .

Methodological and Theoretical Considerations

Q. How should researchers design studies to investigate ligand exchange kinetics in carbamide-nickel complexes?

Methodological Answer: Employ stopped-flow UV-Vis or time-resolved XAFS to monitor transient species. Vary ligand concentration and temperature to derive rate laws. Use Eyring plots to differentiate associative vs. dissociative mechanisms . Validate with isotopic labeling (e.g., ^15N-carbamide) and NMR line-shape analysis .

Q. What frameworks guide the development of structure-property relationships in nickel-carbamide coordination polymers?

Methodological Answer: Adopt a hierarchical approach: (1) compile crystallographic databases (e.g., CCDC) to identify structural motifs; (2) use machine learning (e.g., random forests) to correlate topology with porosity or conductivity; (3) validate predictions via solvothermal synthesis and BET surface area measurements .

Q. How can researchers critically evaluate the environmental stability of carbamide-nickel materials for long-term applications?

Methodological Answer: Conduct accelerated aging tests under controlled humidity, temperature, and UV exposure. Monitor structural degradation via PXRD and surface oxidation via XPS. Compare with thermodynamic simulations (e.g., Pourbaix diagrams) to predict corrosion pathways .

Data Management and Reporting Standards

Q. What protocols are recommended for archiving large spectroscopic datasets in carbamide-nickel research?

Methodological Answer: Deposit raw data (e.g., .jdx files for NMR, .cif for XRD) in repositories like Zenodo or ICAT. Include metadata on instrument settings, calibration dates, and sample history. Use version-control software (e.g Git) to track processing steps (baseline correction, peak fitting) .

Q. How should researchers address ethical considerations when publishing conflicting data on nickel-carbamide toxicity?

Methodological Answer: Disclose all experimental conditions (e.g., cell lines, exposure durations) and statistical power calculations. Use systematic reviews to contextualize findings within existing literature. Collaborate with toxicology databases to ensure transparency and avoid selective reporting .

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